molecular formula C12H14BrN5O2 B12617954 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12617954
M. Wt: 340.18 g/mol
InChI Key: SPXMPFDNPSQTJJ-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Amidation: Formation of the benzamide structure.

    Tetrazole Formation: Introduction of the tetrazole ring.

    Methoxypropyl Substitution: Attachment of the methoxypropyl group.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group.

    Reduction: Reduction reactions could target the bromine atom or the tetrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various functionalized benzamides.

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring and bromine atom could play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(1H-tetrazol-1-yl)benzamide: Lacks the methoxypropyl group.

    N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.

    5-bromo-N-(3-methoxypropyl)benzamide: Lacks the tetrazole ring.

Uniqueness

The presence of all three functional groups (bromine, methoxypropyl, and tetrazole) in 5-bromo-N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique. This combination may confer specific chemical reactivity and biological activity that are not observed in similar compounds.

Properties

Molecular Formula

C12H14BrN5O2

Molecular Weight

340.18 g/mol

IUPAC Name

5-bromo-N-(3-methoxypropyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H14BrN5O2/c1-20-6-2-5-14-12(19)10-7-9(13)3-4-11(10)18-8-15-16-17-18/h3-4,7-8H,2,5-6H2,1H3,(H,14,19)

InChI Key

SPXMPFDNPSQTJJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2

Origin of Product

United States

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